2,5-Dimethylquinoxaline

Description

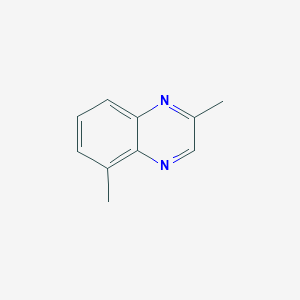

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-3-5-9-10(7)11-6-8(2)12-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZOJBWWSBCFRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(C=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dimethylquinoxaline and Its Derivatives

Classical Condensation Reactions for Quinoxaline (B1680401) Ring Formation

The cornerstone of quinoxaline synthesis has historically been the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This method, first reported by Körner and Hinsberg in 1884, remains a widely used and versatile approach for constructing the quinoxaline ring system. rsc.orgencyclopedia.pub

The reaction of a 1,2-diaminobenzene with a 1,2-dicarbonyl compound is a facile and common method for preparing quinoxalines. sapub.org To synthesize 2,5-dimethylquinoxaline, 4-methyl-1,2-phenylenediamine is reacted with a suitable 1,2-dicarbonyl compound like diacetyl (2,3-butanedione). du.edu.eg The reaction typically proceeds by the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic quinoxaline ring.

The general mechanism involves the initial formation of a diimine intermediate, which then undergoes an intramolecular cyclization to form a dihydroxy-tetrahydroquinoxaline derivative. Subsequent dehydration leads to the final, stable aromatic quinoxaline product. The reaction conditions can influence the yield and purity of the product, with solvents like ethanol (B145695) or acetic acid often employed. researchgate.netmdpi.com

The versatility of this method allows for the synthesis of a wide range of substituted quinoxalines by varying the substituents on both the 1,2-diaminobenzene and the 1,2-dicarbonyl compound. thieme-connect.de For instance, using an unsymmetrically substituted 1,2-diaminobenzene can lead to the formation of isomeric products, and the regioselectivity can be influenced by the electronic effects of the substituents. thieme-connect.de

| Reactant 1 | Reactant 2 | Product | Catalyst/Solvent | Yield (%) |

| o-Phenylenediamine (B120857) | Benzil (B1666583) | 2,3-Diphenylquinoxaline | Bentonite clay K-10/Ethanol | High |

| 1,2-Diaminobenzene | Phenacyl bromide | 2-Phenylquinoxaline | Pyridine/THF | Good |

| o-Phenylenediamine | 2-Oxopropionaldehyde | 2-Methylquinoxaline (B147225) | DMF | - |

This table summarizes examples of classical condensation reactions for quinoxaline synthesis.

Contemporary and Green Synthetic Approaches for Quinoxaline Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" approaches aim to minimize waste, reduce reaction times, and avoid the use of hazardous reagents and solvents. encyclopedia.pub

The use of catalysts has revolutionized quinoxaline synthesis, offering improved yields, milder reaction conditions, and greater selectivity. A variety of catalytic systems, including metal complexes and solid acid catalysts, have been successfully employed.

Recent research has demonstrated the utility of iridium complexes as catalysts in the synthesis of quinoxaline derivatives. While specific examples focusing solely on this compound are part of broader studies, the principles can be applied. These catalytic systems often enable the use of a wider range of substrates and can proceed under milder conditions than traditional methods.

Heteropoly acids (HPAs) and their salts have emerged as highly efficient and reusable solid acid catalysts for organic transformations. researchgate.net Alumina-supported heteropolyoxometalates have been successfully used in the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds. researchgate.net These catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and high catalytic activity, making them an environmentally friendly option. researchgate.net The reactions can often be carried out under solvent-free conditions at room temperature, leading to high yields in short reaction times. researchgate.net

| Catalyst | Reactants | Solvent | Conditions | Yield (%) |

| H3PMo12O40 | 1,2-Phenylenediamine, Benzil | Solvent-free | Room Temp. | High |

| H4SiW12O40 | 1,2-Phenylenediamine, Benzil | Solvent-free | Room Temp. | High |

| H3PW12O40 | 1,2-Phenylenediamine, Benzil | Solvent-free | Room Temp. | High |

This table showcases the efficiency of various heteropoly acids as catalysts in quinoxaline synthesis. researchgate.net

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and waste reduction. mdpi.com Similarly, microwave-assisted synthesis has gained popularity as it can dramatically reduce reaction times and improve yields. sapub.org

The condensation of o-phenylenediamines with α-dicarbonyl compounds can be efficiently carried out under microwave irradiation in ethanol, often leading to high yields of pure products without the need for extensive purification. sapub.org This method is advantageous as it avoids the use of toxic and expensive solvents for isolation. sapub.org One-pot procedures have also been developed that involve the in-situ generation of the 1,2-dicarbonyl compound followed by its condensation with the diamine. encyclopedia.pubnih.gov For instance, α-hydroxy ketones can be oxidized in the same pot to form the dicarbonyl species, which then reacts to form the quinoxaline. rsc.org

Reactions in Aqueous Media

The use of aqueous media in organic synthesis represents a significant advancement in green chemistry. For the synthesis of quinoxaline derivatives, water or aqueous solvent systems can replace volatile and toxic organic solvents. One effective method involves the condensation of various o-phenylenediamines and 1,2-dicarbonyl compounds using ammonium (B1175870) bifluoride (NH₄HF₂) as a catalyst in an aqueous ethanol solvent system. nih.gov This approach provides the corresponding quinoxaline derivatives in excellent yields ranging from 90–98%. nih.gov The reaction proceeds smoothly under mild conditions for a variety of alkyl-, aryl-, and heteroaryl-substituted precursors. nih.gov

Another strategy employs an aqueous basic medium, which has been shown to yield substituted quinoxalines effectively. sapub.org This method is noted for being economical, safe, and time-efficient. sapub.org The use of water as a solvent is also highlighted in the catalyst-free oxidative cyclization of α-halo ketones with o-phenylenediamines at 80 °C, which affords quinoxalines in moderate to high yields. nih.gov These aqueous methods offer significant advantages by minimizing the use of hazardous solvents, simplifying work-up procedures, and aligning with the principles of sustainable chemistry.

Microdroplet-Assisted Reaction Methodologies for Quinoxaline Derivatives

A cutting-edge approach to chemical synthesis utilizes microdroplets to accelerate reaction rates significantly. This technique has been successfully applied to the synthesis of quinoxaline derivatives, demonstrating remarkable efficiency compared to conventional bulk-phase reactions. nih.govnih.gov In this method, solutions of a 1,2-diamine and a 1,2-dicarbonyl compound are sprayed to form microdroplets, which then collide and react. nih.gov

The reaction within the microdroplets can be completed in milliseconds with conversion rates reaching up to 90% without the need for a catalyst. researchgate.netnih.gov This represents a substantial improvement over traditional methods, which often require longer reaction times and the use of metal catalysts. researchgate.netnih.gov The combination of microdroplet reactions with mass spectrometry allows for high-throughput screening of optimal reaction conditions, such as flow rate and spray voltage, to maximize speed and yield. nih.govnih.gov This platform is also suitable for the scaled-up synthesis of diverse quinoxaline derivatives, offering a facile, economical, and environmentally friendly alternative for both academic research and industrial applications. researchgate.netnih.gov

Table 1: Comparison of Microdroplet vs. Bulk Solution Synthesis for Quinoxaline Derivatives Yielda represents the reaction yield in the solution phase for 10 minutes. Yieldb represents the reaction yield under microdroplet conditions.

| Product Name | Bulk Yield (Yielda) | Microdroplet Yield (Yieldb) | Reference |

| 1H-indeno[1,2-b]quinoxaline | 15% | 90% | nih.govresearchgate.net |

| 2-Methyl-3-phenylquinoxaline | 10% | 85% | nih.govresearchgate.net |

| 2,3-Diphenylquinoxaline | 20% | 92% | nih.govresearchgate.net |

Synthesis of Functionalized this compound Derivatives

Strategies for Substituted Quinoxalines from Diverse Precursors

The synthesis of substituted quinoxalines is most classically achieved through the condensation of a 1,2-diamino compound with a 1,2-dicarbonyl compound. nih.gov However, modern synthetic chemistry has expanded the scope of available precursors to include surrogates for the 1,2-dicarbonyl moiety, providing greater flexibility and access to a wider range of derivatives. nih.gov

Key strategies and precursors include:

α-Haloketones : These compounds, particularly phenacyl bromides, serve as effective building blocks. chim.it They undergo oxidative cyclization with o-phenylenediamines, often in water without a catalyst or using a heterogeneous catalyst like HClO₄·SiO₂, to produce quinoxalines in high yields. nih.govchim.it

α-Hydroxyketones : Tandem oxidation of α-hydroxyketones in the presence of an o-phenylenediamine provides a direct route to quinoxalines. sapub.orgnih.gov This method avoids the need to handle the often-unstable 1,2-dicarbonyl compounds directly.

Glycerol (B35011) : In an iridium-catalyzed reaction, glycerol can serve as a three-carbon synthon, reacting with 1,2-phenylenediamines to yield 2-methylquinoxaline derivatives. mdpi.com This method provides an innovative use for a readily available and renewable feedstock.

1,2-Diketones : The traditional reaction between o-phenylenediamines and 1,2-diketones like benzil or 2,3-butanedione (B143835) remains a robust and widely used method, often facilitated by catalysts such as alumina-supported heteropolyoxometalates to enable mild, room-temperature conditions. nih.govrsc.org

Table 2: Overview of Precursors for Quinoxaline Synthesis

| Precursor Class | Reacts With | Key Conditions/Catalyst | Product Type | Reference |

| 1,2-Dicarbonyl Compound | o-Phenylenediamine | MoVP heteropolyoxometalate, Toluene, 25°C | Substituted Quinoxaline | nih.gov |

| α-Haloketone | o-Phenylenediamine | Water, 80°C (catalyst-free) | Substituted Quinoxaline | nih.gov |

| α-Hydroxyketone | o-Phenylenediamine | Microwave irradiation or simple heating | Substituted Quinoxaline | sapub.org |

| Glycerol | 1,2-Phenylenediamine | Iridium complex, K₂CO₃, Reflux | 2-Methylquinoxaline | mdpi.com |

Regioselective Synthesis of Dimethylquinoxaline Isomers

The synthesis of specifically substituted quinoxalines, such as this compound, from unsymmetrical precursors presents a challenge of regioselectivity. When an unsymmetrical diamine like 3-methyl-1,2-phenylenediamine (3,4-diaminotoluene) reacts with an unsymmetrical α-dicarbonyl compound, a mixture of isomers can be formed. For instance, the iridium-catalyzed reaction between 3-methyl-1,2-phenylenediamine and glycerol yields a mixture of this compound and 2,8-dimethylquinoxaline. mdpi.com

The control of regioselectivity is governed by the electronic properties of the substituents on the diamine precursor. rsc.org Theoretical studies using density functional theory (DFT) have shown that the nucleophilicity of the two nitrogen atoms in the substituted o-phenylenediamine is not equal. rsc.org

An electron-donating group (EDG) , such as a methyl group, on the benzene (B151609) ring increases the electron density and nucleophilicity of the adjacent nitrogen atom, favoring its initial attack on the dicarbonyl compound.

An electron-withdrawing group (EWG) has the opposite effect, deactivating the adjacent nitrogen and favoring the reaction at the more distant nitrogen atom.

By understanding these electronic influences, reaction conditions can be tuned to favor the formation of a specific regioisomer, which is crucial for the targeted synthesis of compounds like this compound. rsc.org

Preparation of Quinoxalinones and Tetrahydroquinoxalines

Quinoxalinones and tetrahydroquinoxalines are important derivatives that can be synthesized sequentially and serve as precursors to fully aromatic quinoxalines. nih.govacs.org

A well-established pathway involves three key steps:

Synthesis of Quinoxalin-2-ones : The process often begins with the reaction of a 2-bromoaniline (B46623) with an α-amino acid. acs.org For example, the reaction between 2-bromo-6-methylaniline (B1334028) and L-alanine, catalyzed by copper(I) chloride, yields (S)-3,8-dimethyl-3,4-dihydro-1H-quinoxalin-2-one. nih.govacs.org

Reduction to Tetrahydroquinoxalines : The resulting quinoxalinone can be reduced to the corresponding 1,2,3,4-tetrahydroquinoxaline (B1293668) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in dry THF. nih.govacs.org This step converts the amide carbonyl group into a methylene (B1212753) group.

Oxidation to Quinoxalines : The final aromatic quinoxaline is obtained by oxidizing the tetrahydroquinoxaline. nih.gov For instance, 2,5-dimethyl-1,2,3,4-tetrahydroquinoxaline is oxidized using vanadium(V) oxide (V₂O₅) on silica (B1680970) gel to produce this compound in high yield (89%). nih.govacs.org

Alternatively, fully aromatic quinoxalines can be directly reduced. The reduction of 2,3-dimethylquinoxaline (B146804) with lithium aluminum hydride has been shown to stereospecifically produce cis-1,2,3,4-tetrahydro-2,3-dimethylquinoxaline. acs.org

Table 3: Synthetic Transformations for Quinoxaline Derivatives

| Starting Material | Reagents | Product | Reference |

| 2-Bromo-6-methylaniline + L-Alanine | CuCl, K₃PO₄, DMEDA, DMSO | (S)-3,8-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one | acs.org |

| (S)-3,8-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one | LiAlH₄, THF | (S)-2,5-Dimethyl-1,2,3,4-tetrahydroquinoxaline | nih.gov |

| 2,5-Dimethyl-1,2,3,4-tetrahydroquinoxaline | V₂O₅, Silica gel, Toluene | This compound | nih.govacs.org |

| 2,3-Dimethylquinoxaline | LiAlH₄ | cis-1,2,3,4-Tetrahydro-2,3-dimethylquinoxaline | acs.org |

Derivatization via Schiff Base Formation

Schiff base (or imine) formation is a versatile and fundamental reaction in organic chemistry used to derivatize compounds containing primary amino groups. mediresonline.org This strategy can be applied to functionalized quinoxalines to introduce a wide variety of substituents, thereby modulating their chemical and biological properties.

The reaction involves the condensation of a primary amine with an aldehyde or a ketone, typically under mild, acid-catalyzed conditions, to form an azomethine group (-C=N-). mediresonline.org For a quinoxaline derivative, this would involve a precursor such as 6-amino-2,5-dimethylquinoxaline. The amino group on the quinoxaline ring can react with a diverse range of carbonyl compounds (e.g., benzaldehyde, anisaldehyde) to yield the corresponding Schiff base derivative. mediresonline.org This derivatization can be significant as the formation of quinone-amino acid conjugates through imine formation influences the properties of molecules in biological and food systems. researchgate.net While Schiff bases are often synthesized from simple amines and aldehydes, the same principle allows for the post-synthesis modification of more complex molecules like amino-substituted quinoxalines. mediresonline.org

Synthesis of Quinoxaline Dithione Derivatives

The synthesis of quinoxaline-2,3(1H,4H)-dithione and its derivatives is a significant area of heterocyclic chemistry, providing key intermediates for the development of various heterocyclic compounds. mdpi.com Several methods have been established for the preparation of the core structure, quinoxaline-2,3(1H,4H)-dithione, which can then be further modified.

One of the primary methods for synthesizing quinoxaline-2,3(1H,4H)-dithione involves the thionation of the corresponding quinoxaline-2,3(1H,4H)-dione. researchgate.net This transformation can be achieved using a variety of thionating agents. mdpi.com The most common and efficient of these is phosphorous pentasulfide. researchgate.net

Alternative synthetic routes to quinoxaline-2,3(1H,4H)-dithione have also been developed. One such method involves the reaction of 2,3-dichloroquinoxaline (B139996) with either thiourea (B124793) or sodium hydrogen sulfide. researchgate.net

Once synthesized, quinoxaline-2,3(1H,4H)-dithione serves as a versatile precursor for a range of derivatives. The most common reactions involve the deprotonation of the thiol groups followed by an electrophilic attack on the resulting sulfur atoms. researchgate.net This allows for the introduction of various substituents and the formation of poly-fused heterocyclic ring systems. researchgate.net

For instance, new macrocyclic derivatives have been synthesized by reacting quinoxaline-2,3-dithione (B12363654) with dichloropolyethyleneglycols under phase transfer catalysis conditions. tandfonline.com Further modifications of the synthesized quinoxaline dithiones can lead to a diverse array of quinoxaline-based heterocyclic compounds. mdpi.com An example of this is the synthesis of various derivatives through the reaction of quinoxaline-2,3-dithiones with alkynonitriles in dioxane with potassium hydroxide (B78521) at room temperature. mdpi.com

The table below summarizes the key compounds involved in the synthesis of quinoxaline dithione derivatives.

| Compound Name | Role in Synthesis |

| Quinoxaline-2,3(1H,4H)-dione | Starting material for thionation |

| Phosphorous pentasulfide | Thionating agent |

| Thiourea | Reagent for synthesis from 2,3-dichloroquinoxaline |

| Sodium hydrogen sulfide | Reagent for synthesis from 2,3-dichloroquinoxaline |

| 2,3-Dichloroquinoxaline | Starting material |

| Quinoxaline-2,3(1H,4H)-dithione | Core structure and precursor for derivatives |

| Dichloropolyethyleneglycols | Reagent for macrocycle synthesis |

| Alkynonitriles | Reagent for derivative synthesis |

| Potassium hydroxide | Base catalyst |

| Dioxane | Solvent |

Chemical Reactivity and Transformation Studies of 2,5 Dimethylquinoxaline

Intramolecular Regioselective Oxidations of Substituted Dimethylquinoxaline Derivatives

The oxidation of methyl groups on the quinoxaline (B1680401) core represents a fundamental transformation for introducing further functionality. Studies on the regioselective oxidation of substituted 2,3-dimethylquinoxaline (B146804) derivatives, which are structurally related to 2,5-dimethylquinoxaline, provide significant insights into the electronic effects governing these reactions. The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic method for the oxidation of active methylene (B1212753) and methyl groups to carbonyls.

A systematic study on the regioselective Riley oxidation of a series of 2,3-dimethyl-6-substituted-quinoxalines has demonstrated the profound influence of the substituent at the 6-position on the reaction's outcome. Current time information in Bangalore, IN.researchgate.net The two methyl groups at the 2- and 3-positions are not equivalent due to the electronic perturbation of the 6-substituent, leading to the potential formation of two different carbaldehyde regioisomers. The reaction is initiated by the nucleophilic attack of a nitrogen atom of the quinoxaline ring on selenium dioxide. Current time information in Bangalore, IN.researchgate.net

The regioselectivity of the oxidation is primarily dictated by the mesomeric effect of the substituent. Current time information in Bangalore, IN.researchgate.net For derivatives bearing electron-withdrawing groups (EWGs) such as -NO₂, -CN, -CF₃, -Cl, -Br, -F, -COOH, -COOMe, and -COPh, the oxidation preferentially occurs at the 2-methyl group, leading to the formation of 3-methyl-6-substituted-quinoxaline-2-carbaldehyde. Current time information in Bangalore, IN.researchgate.net Conversely, when an electron-donating group (EDG) like another 2,3-dimethylquinoxaline moiety is present, the oxidation favors the 3-methyl group, yielding 2-methyl-6-substituted-quinoxaline-3-carbaldehyde. Current time information in Bangalore, IN.researchgate.net This selectivity is attributed to the asymmetric nucleophilicity of the two nitrogen atoms, which has been corroborated by both experimental NMR titration studies and theoretical calculations. Current time information in Bangalore, IN.researchgate.net

Table 1: Regioselective Riley Oxidation of 2,3-Dimethyl-6-Substituted Quinoxalines

| Substituent (at C6) | Product(s) | Major Regioisomer |

| NO₂ | 3-Methyl-6-nitroquinoxaline-2-carbaldehyde and 2-Methyl-6-nitroquinoxaline-3-carbaldehyde | 3-Methyl-6-nitroquinoxaline-2-carbaldehyde |

| CN | 3-Methyl-6-cyanoquinoxaline-2-carbaldehyde and 2-Methyl-6-cyanoquinoxaline-3-carbaldehyde | 3-Methyl-6-cyanoquinoxaline-2-carbaldehyde |

| CF₃ | 3-Methyl-6-(trifluoromethyl)quinoxaline-2-carbaldehyde and 2-Methyl-6-(trifluoromethyl)quinoxaline-3-carbaldehyde | 3-Methyl-6-(trifluoromethyl)quinoxaline-2-carbaldehyde |

| Cl | 6-Chloro-3-methylquinoxaline-2-carbaldehyde and 6-Chloro-2-methylquinoxaline-3-carbaldehyde | 6-Chloro-3-methylquinoxaline-2-carbaldehyde |

| Br | 6-Bromo-3-methylquinoxaline-2-carbaldehyde and 6-Bromo-2-methylquinoxaline-3-carbaldehyde | 6-Bromo-3-methylquinoxaline-2-carbaldehyde |

| F | 6-Fluoro-3-methylquinoxaline-2-carbaldehyde and 6-Fluoro-2-methylquinoxaline-3-carbaldehyde | 6-Fluoro-3-methylquinoxaline-2-carbaldehyde |

| 2,3-Dimethylquinoxaline | 3-Methyl-6-(2,3-dimethylquinoxalin-6-yl)quinoxaline-2-carbaldehyde and 2-Methyl-6-(2,3-dimethylquinoxalin-6-yl)quinoxaline-3-carbaldehyde | 2-Methyl-6-(2,3-dimethylquinoxalin-6-yl)quinoxaline-3-carbaldehyde |

Nucleophilic Substitution Reactions on Halogenated Dimethylquinoxalines

The introduction of a halogen atom onto the dimethylquinoxaline framework opens up avenues for a variety of nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. The reactivity of halogenated quinoxalines towards nucleophiles is a key strategy in the synthesis of more complex derivatives.

Research has shown that 6-halogeno-2,3-dimethylquinoxalines undergo amination when treated with potassium amide in liquid ammonia. researchgate.net This reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of both 5-amino- and 6-amino-2,3-dimethylquinoxaline. researchgate.net The formation of the 5-amino product suggests the reaction may proceed through a 5,6-didehydroquinoxaline intermediate (an aryne). researchgate.net

The bromine atom in compounds such as 6-bromo-2,3-dimethylquinoxaline-5,8-dione (B15065073) is also susceptible to substitution by various nucleophiles, including amines and thiols, under appropriate reaction conditions. Generally, quinoxalines are deactivated towards electrophilic substitution but are more reactive towards nucleophilic attack, especially when the ring is N-oxidized or bears halogen substituents. thieme-connect.de The presence of a halogen atom provides a reactive handle for the synthesis of a wide range of substituted quinoxaline derivatives.

Table 2: Nucleophilic Amination of 6-Halogeno-2,3-dimethylquinoxalines

| Substrate | Reagent | Product(s) |

| 6-Chloro-2,3-dimethylquinoxaline | KNH₂ in liquid NH₃ | 5-Amino-2,3-dimethylquinoxaline and 6-Amino-2,3-dimethylquinoxaline |

| 6-Bromo-2,3-dimethylquinoxaline | KNH₂ in liquid NH₃ | 5-Amino-2,3-dimethylquinoxaline and 6-Amino-2,3-dimethylquinoxaline |

Formation of Tricyclic Pyridoquinoxalines from Dimethylquinoxaline Precursors

The fusion of additional rings onto the quinoxaline core leads to the formation of polycyclic heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. This compound derivatives can serve as versatile precursors for the construction of such tricyclic structures.

A notable example is the synthesis of pyrido[3,2-f]quinoxalin-10-ones from 6-amino-2,3-dimethylquinoxaline. researchgate.net This transformation is achieved through the Gould-Jacobs reaction. The initial step involves the reaction of 2,3-dimethylquinoxalin-6-amine (B1295510) with (alkoxymethylidene)malonic derivatives. researchgate.net This condensation yields a (quinoxalylamino)ethene intermediate. Subsequent thermal cyclization of this intermediate leads to the formation of the angularly annelated tricyclic pyrido[3,2-f]quinoxalin-10-one system. researchgate.net This synthetic route provides an efficient method for accessing complex heterocyclic scaffolds from readily available dimethylquinoxaline starting materials.

Table 3: Synthesis of Tricyclic Pyridoquinoxalines

| Dimethylquinoxaline Precursor | Reagent | Intermediate | Tricyclic Product |

| 6-Amino-2,3-dimethylquinoxaline | Diethyl (ethoxymethylidene)malonate | Diethyl 2-(((2,3-dimethylquinoxalin-6-yl)amino)methylene)malonate | 7,8-Dimethyl-10-oxo-4,10-dihydropyrido[3,2-f]quinoxaline-9-carboxylic acid ethyl ester |

Coordination Chemistry and Metal Complexation with 2,5 Dimethylquinoxaline Analogues

2,5-Dimethylquinoxaline as a Ligand in Transition Metal Complexes

This compound and its analogues serve as versatile ligands in the formation of transition metal complexes. isca.in The nitrogen atoms within the quinoxaline (B1680401) ring act as donor sites, enabling the ligand to chelate or bridge metal centers. The coordination behavior of these ligands can be influenced by the nature of the metal ion, the substituents on the quinoxaline ring, and the reaction conditions. isca.inrsc.org

For instance, the reaction of 6,7-dimethyl-quinoxaline-2,3(1H,4H)-dione with thiosemicarbazide (B42300) yields a Schiff base ligand. eurjchem.com This ligand, upon reaction with various transition metal salts, forms complexes that have been characterized by elemental analysis, IR, and NMR spectroscopy. eurjchem.comresearchgate.net In another example, the synthesis of a new ligand, (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, was achieved by reacting 6,7-dimethylquinoxaline-2,3(1H,4H)-dione with ethylenediamine. researchgate.net The subsequent reaction of this ligand with various transition metal salts resulted in the formation of colored complexes. researchgate.net

The structural analysis of these complexes often reveals the geometry around the metal center, which can range from tetrahedral to octahedral, and in some cases, square planar or trigonal bipyramidal. mdpi.comresearchgate.net For example, cobalt(II) complexes with 2,3-dimethylquinoxaline (B146804) have been reported to exhibit higher magnetic moments, suggesting specific electronic configurations and geometries. rsc.org

Table 1: Examples of Synthesized Metal-Quinoxaline Complexes and their Characterization

| Ligand | Metal Ion(s) | Synthesis Method | Characterization Techniques | Key Findings | Reference(s) |

| N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine and 1,10-phenanthroline | Co(II), Ni(II), Cu(II), Zn(II) | Not specified | Elemental analyses, molar conductance, magnetic susceptibility, IR, UV-Vis., 1H NMR, mass, ESR spectra, cyclic voltammetry, powder XRD, SEM | Octahedral geometry for Co(II), Ni(II), and Zn(II) complexes; distorted octahedral for Cu(II) complex. | nih.gov |

| Schiff base from 6,7-dimethyl-quinoxaline-2,3(1H,4H)-dione and thiosemicarbazide | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Reaction of ligand with metal salts | Elemental analysis, 1H and 13C NMR, IR spectroscopy | Monomeric nature and tetrahedral geometry for all complexes. | eurjchem.com |

| (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), V(IV) | Direct reaction of ligand with metal salts in methanol | Elemental analyses, mass spectra, 1H NMR, FTIR, magnetic susceptibility, molar conductivity, UV-Visible spectroscopy | 1:1 metal to ligand ratio; octahedral geometry for most complexes, square planar for Ni(II). | researchgate.net |

| 2-(2′-pyridyl)quinoxaline (pqx) | Cr(III), Co(II), Cu(II), Zn(II), Mn(II), Fe(II), Ni(II) | Aerobic reaction in common organic solvents | Single-crystal X-ray diffraction (for Cu complex) | Trigonal bipyramidal geometry for the Cu(II) complex. | mdpi.com |

Schiff bases derived from quinoxaline derivatives are a significant class of ligands in coordination chemistry. tandfonline.comcusat.ac.intandfonline.com These ligands are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone, on the quinoxaline framework. tandfonline.com The resulting Schiff base ligands often possess multiple donor atoms (e.g., nitrogen and oxygen or sulfur), making them excellent chelating agents that can form stable complexes with a variety of transition metals. eurjchem.comtandfonline.com

The versatility of quinoxaline-based Schiff base ligands allows for the synthesis of complexes with diverse coordination geometries and electronic properties. tandfonline.comcusat.ac.in For example, a Schiff base derived from the condensation of 6,7-dimethyl-quinoxaline-2,3(1H,4H)-dione and thiosemicarbazide acts as a monobasic tridentate ligand, coordinating to metal ions through a deprotonated thiol-SH group, a C=O oxygen atom, and an azomethine nitrogen atom. eurjchem.com The resulting Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes were all found to be monomeric with a tetrahedral geometry. eurjchem.com

Another study reported the synthesis of a tridentate ON2 ligand from the reaction of 6,7-dimethylquinoxaline-2,3(1H,4H)-dione with ethylenediamine. researchgate.net The resulting Schiff base formed 1:1 complexes with various transition metals, leading to octahedral geometries for most, with the exception of a square planar Ni(II) complex. researchgate.net These examples highlight how the specific design of the quinoxaline-based Schiff base ligand influences the structure and properties of the resulting metal complexes. tandfonline.comcusat.ac.in

Formation of Polymeric and Extended Networks with Dimethylquinoxaline Ligands

This compound and its analogues can act as bridging ligands, connecting multiple metal centers to form polymeric and extended network structures. acs.orgresearchgate.netacs.org This bridging capability arises from the presence of two nitrogen atoms on the quinoxaline ring, which can coordinate to different metal ions simultaneously. The formation of these coordination polymers is influenced by factors such as the geometry of the ligand, the coordination preferences of the metal ion, and the presence of counter-anions or other co-ligands. researchgate.netnih.gov

For example, copper(I) bromide has been shown to react with 2,3-dimethylquinoxaline to form a polymeric structure with the formula Cu2Br2(2,3-dimethylquinoxaline). acs.org In another instance, silver(I) complexes with 2,3-diethyl-7,8-dimethylquinoxaline and nitrate (B79036) anions form an extended network where one quinoxaline ligand is monodentate and another is bidentate, bridging two silver cations. researchgate.net The nitrate groups also participate in the bridging, leading to a complex polymeric structure. researchgate.net

The dimensionality of these networks can vary from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. nih.govisca.me The synthesis of two copper(II) coordination polymers using dipyrido[3,2-d:2′,3′-f]quinoxaline (Dpq) as a ligand resulted in a 1D chain and a 2D layered network, depending on the dicarboxylate co-ligand used. isca.me Similarly, the reaction of quinoxaline with silver(I) perfluorocarboxylates has been shown to produce 2D layered coordination polymers. nih.gov These extended structures are of interest for their potential applications in areas such as catalysis, gas storage, and materials science. acs.orgijfans.org

Metal-Ligand Binding Modes and Geometries

The interaction between a metal ion and a quinoxaline-based ligand can result in various binding modes and coordination geometries. isca.innih.gov The specific mode of binding depends on the number of donor atoms in the ligand and their spatial arrangement. libretexts.org

A ligand that binds to a metal ion through a single donor atom is termed monodentate . libretexts.org In the case of this compound, if only one of the nitrogen atoms coordinates to the metal center, it acts as a monodentate ligand. researchgate.net

When a ligand binds to a metal ion through two donor atoms, it is described as bidentate . libretexts.org this compound can act as a bidentate chelating ligand by coordinating to a single metal center through both of its nitrogen atoms. isca.in Alternatively, it can act as a bidentate bridging ligand, connecting two different metal centers. isca.in

Ligands with three donor atoms are called tridentate . libretexts.org Quinoxaline-based Schiff base ligands can be designed to be tridentate, coordinating to a metal ion through three donor atoms, often a combination of nitrogen, oxygen, or sulfur. eurjchem.comresearchgate.net

The coordination of these ligands to a metal center results in a specific coordination geometry around the metal. Common geometries include:

Tetrahedral: The metal ion is at the center of a tetrahedron, with four ligands at the vertices. eurjchem.comresearchgate.net

Square Planar: The metal ion is at the center of a square, with four ligands at the corners. researchgate.net

Trigonal Bipyramidal: The metal ion is at the center, with five ligands positioned at the vertices of a trigonal bipyramid. mdpi.com

Octahedral: The metal ion is at the center of an octahedron, with six ligands at the vertices. researchgate.netnih.gov

The specific geometry adopted by a complex is influenced by the size and electronic configuration of the metal ion, the nature of the ligand, and steric factors. wikipedia.orgvims.edu For example, in a series of mixed ligand complexes containing N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine and 1,10-phenanthroline, the Co(II), Ni(II), and Zn(II) complexes adopted an octahedral geometry, while the Cu(II) complex exhibited a distorted octahedral geometry. nih.gov

Table 2: Common Metal-Ligand Binding Modes and Geometries with Quinoxaline Analogues

| Binding Mode | Description | Example Ligand | Coordination Geometry | Example Complex | Reference(s) |

| Monodentate | Ligand binds through a single donor atom. | 2,3-diethyl-7,8-dimethylquinoxaline | Not specified | [Ag2(NO3)2(C14H18N2)2] | researchgate.net |

| Bidentate (chelating) | Ligand binds to a single metal center through two donor atoms. | 2-(2′-pyridyl)quinoxaline (pqx) | Trigonal Bipyramidal | [Cu(pqx)Cl2(DMSO)] | mdpi.com |

| Bidentate (bridging) | Ligand binds to two different metal centers. | 2,3-dimethylquinoxaline | Not specified | Cu2Br2(2,3-dimethylquinoxaline) | acs.org |

| Tridentate | Ligand binds to a single metal center through three donor atoms. | Schiff base from 6,7-dimethyl-quinoxaline-2,3(1H,4H)-dione and thiosemicarbazide | Tetrahedral | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) complexes | eurjchem.com |

| Tridentate | (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | Octahedral / Square Planar | Various transition metal complexes | researchgate.net |

Catalytic Applications of 2,5 Dimethylquinoxaline and Its Metal Complexes

Dimethylquinoxaline-Derived Ligands in Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of metal catalysts. While specific studies focusing exclusively on 2,5-dimethylquinoxaline as a ligand are not extensively documented, the broader class of quinoxaline (B1680401) derivatives has been investigated for this purpose. These compounds can coordinate with transition metals through their nitrogen atoms, influencing the electronic properties of the metal center and thereby its catalytic performance.

For instance, iridium complexes bearing N-heterocyclic carbene ligands have been successfully employed in the synthesis of 2-methylquinoxaline (B147225) derivatives, including this compound itself, from glycerol (B35011) and 1,2-phenylenediamines. mdpi.com This highlights the stability of the quinoxaline core under catalytic conditions and suggests the potential for quinoxaline-based molecules to act as ligands in similar hydrogen transfer processes. mdpi.com

Furthermore, half-sandwich ruthenium(II) complexes incorporating a quinoxaline-based ligand, specifically 3-(4-bromophenyl)quinoxaline-2-carboxylic acid, have been synthesized and characterized. acs.org These types of complexes are known to be active in various catalytic reactions. The study of such derivatives provides a framework for understanding how a molecule like this compound could be functionalized and employed as a controlling ligand to fine-tune the catalytic activity of metals like ruthenium. The electronic effects of the methyl groups in this compound would be expected to enhance the electron-donating ability of the quinoxaline nitrogen atoms, which could, in turn, affect the stability and reactivity of the resulting metal complex.

Palladium(II) complexes with various nitrogen-containing ligands have also been extensively studied for their catalytic applications. The principles governing the interaction of these ligands with palladium centers are applicable to quinoxaline derivatives. The stability and reactivity of palladium complexes can be significantly altered by the steric and electronic properties of the ligands. nih.govresearchgate.netnih.govresearchgate.netscience.gov The presence of bulky substituents on the ligand can influence the cytotoxicity and biological activity of chemotherapeutic agents, a principle that also extends to catalytic applications where steric hindrance can control substrate access and product selectivity. nih.govnih.govresearchgate.net

Heterogeneous Catalysis Using Quinoxaline-Based Systems

Heterogeneous catalysis offers advantages in terms of catalyst separation and reusability. Quinoxaline-based systems have been incorporated into solid supports to create effective heterogeneous catalysts. A notable example is the use of functionalized metal-organic frameworks (MOFs). An alkylsulfonate functionalized MOF, MIL-101-Cr–NH–RSO3H, has been synthesized and demonstrated high catalytic performance in the preparation of quinoxaline derivatives. rsc.org This solid acid catalyst benefits from a high surface area and large pore size, which ensures high dispersion of the active –SO3H sites and facilitates contact between the substrate and these sites. rsc.org The stability, general applicability, and excellent recycling performance of such quinoxaline-functionalized MOFs make them attractive for industrial applications. rsc.org

The direct C-H functionalization of quinoxalin-2(1H)-ones via heterogeneous catalysis represents a green and sustainable chemical reaction. nih.govresearchgate.netresearchgate.netmdpi.com Various types of catalytic materials, including graphitic phase carbon nitride, MOFs, and covalent organic frameworks (COFs), have been employed for these reactions. nih.govresearchgate.net These heterogeneous systems provide an environmentally friendly and atom-economical approach for preparing a wide range of functionalized quinoxalin-2(1H)-ones, which have applications in materials science and medicinal chemistry. nih.govmdpi.com While these examples focus on the synthesis or functionalization of quinoxaline derivatives rather than using this compound as a catalyst component itself, they demonstrate the utility of the quinoxaline structure in the design of robust heterogeneous catalytic systems.

The following table summarizes the performance of a SO3H-functionalized MOF in the synthesis of a quinoxaline derivative.

| Catalyst | Reaction | Yield (%) | Recyclability |

|---|---|---|---|

| MIL-101-Cr–NH–RSO3H | Quinoxaline Synthesis | High | Good |

Specific Reaction Catalysis: Phenol (B47542) Hydroxylation

The hydroxylation of phenol to produce dihydroxybenzenes is a significant industrial process. Research has explored the use of transition metal complexes with quinoxaline-derived ligands as catalysts for this reaction. While there is no specific data on this compound for this application, a study on a related compound provides valuable insights.

Five new transition metal complexes of manganese(II), iron(III), nickel(II), copper(II), and zinc(II) were synthesized using a tridentate Schiff base ligand, quinoxaline-2-carboxalidine-2-amino-5-methylphenol. These complexes were screened for their catalytic activity in phenol hydroxylation. The coordinatively unsaturated manganese(II), iron(III), and copper(II) complexes were found to be active catalysts. In contrast, the nickel(II) complex showed poor catalytic activity due to its coordinatively saturated octahedral nature. The highest conversion of phenol was observed with the copper(II) complex, with catechol being the major product.

The catalytic performance of these complexes is summarized in the table below.

| Metal Complex | Geometry | Catalytic Activity | Major Product |

|---|---|---|---|

| Manganese(II) | Tetrahedral | Active | Not Specified |

| Iron(III) | Square pyramidal | Active | Not Specified |

| Nickel(II) | Distorted octahedral | Poor | - |

| Copper(II) | Square planar | High | Catechol |

| Zinc(II) | Octahedral | Not Specified | - |

This research demonstrates that the choice of metal and its coordination environment, dictated by the quinoxaline-derived ligand, are critical factors in determining the catalytic efficiency and outcome of the phenol hydroxylation reaction. The principles derived from this study can be extrapolated to predict the potential catalytic activity of complexes involving this compound.

Advanced Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2,5-dimethylquinoxaline. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed connectivity map of the molecule can be assembled.

Proton (¹H) NMR and Carbon (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy of this compound provides information on the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) ring system and the protons of the two methyl groups. The chemical shifts (δ) of the aromatic protons are typically observed in the downfield region (around 7.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The integration of these signals corresponds to the number of protons, and their splitting patterns (e.g., doublets, triplets) reveal adjacent proton-proton couplings, which helps in assigning their specific positions on the benzene (B151609) portion of the quinoxaline core. The methyl protons, being attached to the pyrazine (B50134) ring, would appear as sharp singlet peaks in the upfield region (around 2.6-2.8 ppm).

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Observed Multiplicity |

|---|---|---|---|

| ¹H | Aromatic-H | 7.5 - 8.0 | Multiplet |

| ¹H | Methyl-H | 2.6 - 2.8 | Singlet |

| ¹³C | Aromatic-C | 125 - 141 | - |

| ¹³C | Pyrazine-C | ~150 - 160 | - |

| ¹³C | Methyl-C | ~20 - 25 | - |

Advanced NMR Techniques (e.g., DEPT-135, ¹⁵N NMR)

To further refine the structural assignment, advanced NMR techniques can be employed. Distortionless Enhancement by Polarization Transfer (DEPT-135) is a powerful method to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum of this compound, the CH carbons of the aromatic ring would appear as positive peaks, while any CH₂ groups (absent in the core structure) would be negative, and the CH₃ carbons of the methyl groups would also be positive libretexts.orgpressbooks.publibretexts.org. Quaternary carbons are not observed in a DEPT-135 spectrum. This technique would unequivocally confirm the presence of methine and methyl groups.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. These include:

C-H stretching vibrations of the aromatic ring and the methyl groups, typically observed in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions, respectively.

C=N and C=C stretching vibrations of the quinoxaline ring system, which are expected to appear in the 1650-1450 cm⁻¹ region. These bands are characteristic of the aromatic and heteroaromatic rings.

C-H in-plane and out-of-plane bending vibrations , which provide information about the substitution pattern of the aromatic ring, are found in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively scialert.netresearchgate.net.

Methyl group deformations will also be present in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring and methyl group vibrations, aiding in a complete vibrational assignment scienceacademique.comwalshmedicalmedia.com.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Methyl C-H Stretch | 2950 - 2850 | FT-IR, Raman |

| C=N / C=C Ring Stretch | 1650 - 1450 | FT-IR, Raman |

| C-H In-plane Bend | 1300 - 1000 | FT-IR, Raman |

| C-H Out-of-plane Bend | 900 - 675 | FT-IR, Raman |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The extent of conjugation in a molecule significantly influences its UV-Vis absorption spectrum utoronto.ca. Quinoxaline and its derivatives are aromatic compounds with extended π-systems, and thus they exhibit characteristic UV-Vis absorption bands.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions. For the related 2,3-dimethylquinoxaline (B146804), absorption maxima have been observed around 315 nm researchgate.net. It is anticipated that this compound will have a similar absorption profile, with the exact position of the absorption maxima (λmax) and the molar absorptivity (ε) being sensitive to the substitution pattern and the solvent used. The study of quinoxaline derivatives often involves computational methods like Time-Dependent Density Functional Theory (TDDFT) to simulate and interpret the experimental UV-Vis spectra nih.gov.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would provide definitive information about its crystal system, space group, and unit cell dimensions. Furthermore, it would reveal detailed intramolecular parameters such as bond lengths, bond angles, and torsion angles, as well as intermolecular interactions like π-π stacking or hydrogen bonding that govern the crystal packing.

While the specific crystal structure of this compound is not detailed in the provided search results, XRD studies on other quinoxaline derivatives have been reported, revealing their non-planar conformations and the influence of substituents on the crystal packing nih.gov. Such an analysis for this compound would provide invaluable data for understanding its solid-state properties and for computational modeling studies.

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

For this compound (C₁₀H₁₀N₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (158.20 g/mol ) chemspider.com. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties for compounds within the quinoxaline (B1680401) family.

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. For the parent quinoxaline molecule, geometry optimization is often performed using functionals like B3LYP with basis sets such as 6-31G** or 6-311G(d,p). These calculations provide precise predictions of bond lengths and angles, which typically show good agreement with experimental data obtained from techniques like X-ray crystallography. For instance, studies on the parent quinoxaline have determined its key structural parameters through such calculations. researchgate.net

Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and properties. DFT provides several methods to analyze electron distribution and orbital energies.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. For quinoxaline, the HOMO-LUMO energy gap has been calculated to be approximately -4.83 eV. scirp.org This value helps in understanding the charge transfer interactions that can occur within the molecule. scirp.org

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a chemically intuitive picture of bonding and electron distribution. It localizes the molecular orbitals into lone pairs and bonds, revealing details about hybridization and intramolecular interactions, such as hyperconjugation. dergipark.org.trijcce.ac.ir This analysis can elucidate the stability of the molecule arising from charge delocalization between occupied and unoccupied orbitals. dergipark.org.tr

Mulliken Population Analysis : This method partitions the total electron density among the atoms in a molecule, providing an estimation of partial atomic charges. sciensage.info These charges are useful for understanding the electrostatic potential and identifying potential sites for nucleophilic or electrophilic attack. For the quinoxaline core, DFT calculations show a characteristic distribution of charges, with nitrogen atoms typically carrying a negative charge, making them nucleophilic centers. For example, in the parent quinoline, the nitrogen atom is calculated to have a Mulliken charge of -0.259007. scirp.org

DFT calculations are a reliable tool for predicting the vibrational and electronic spectra of molecules.

Vibrational Spectroscopy : Theoretical calculations of vibrational frequencies (IR and Raman spectra) for quinoxaline have been performed using methods like B3LYP/6-31G**. researchgate.net The calculated frequencies, after applying a scaling factor to account for anharmonicity and other systematic errors, generally show excellent agreement with experimental FT-IR and FT-Raman spectra. scispace.comnih.gov This allows for the confident assignment of vibrational modes to specific molecular motions, such as C-H stretching, C=N stretching, and ring deformations. researchgate.netscispace.com

Electronic Spectroscopy : The electronic absorption spectra (UV-Vis) of quinoxaline derivatives are predicted using Time-Dependent DFT (TD-DFT). researchgate.netnih.govmdpi.com Calculations provide information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). For quinoxalinone derivatives, TD-DFT calculations have been used to investigate intramolecular electronic transitions, with results showing good correlation with experimental spectra. scispace.com

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. It can be used to locate transition states and calculate activation energies, providing insights into reaction kinetics and selectivity. The most common synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net DFT studies can model this acid-catalyzed condensation mechanism, elucidating the role of the catalyst in activating the carbonyl groups and facilitating the subsequent cyclization and dehydration steps to form the quinoxaline ring. researchgate.net

Computational methods can accurately predict various thermochemical properties of molecules in the gas phase. Properties such as the enthalpy of formation can be calculated using DFT. fraunhofer.de For instance, studies on derivatives like 3-methyl-quinoxaline-2-carboxamide-1,4-dioxides have used DFT to derive gas-phase enthalpies of formation and calculate N-O bond dissociation enthalpies, providing fundamental thermodynamic data for this class of compounds. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Excited States

TD-DFT is the primary computational method for studying the electronic excited states of molecules. rsc.org It is extensively used to predict the UV-Vis absorption spectra of quinoxaline derivatives by calculating the vertical excitation energies from the ground state to various excited states. researchgate.netnih.gov These calculations yield not only the energies of the transitions, which correspond to the absorption wavelengths, but also the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com TD-DFT studies on quinoxaline derivatives have successfully predicted their electronic and optical properties, aiding in the design of new materials for applications such as organic solar cells. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Following a comprehensive search of available scientific literature, no specific studies detailing the Hirshfeld surface analysis of 2,5-dimethylquinoxaline to investigate its intermolecular interactions were identified. While Hirshfeld surface analysis is a valuable computational method for analyzing crystal structures and intermolecular contacts in various organic compounds, including other quinoxaline derivatives, specific research applying this technique to this compound has not been published or is not publicly accessible.

Molecular Modeling in Structure-Activity Relationship Research

Supramolecular Assemblies and Material Science Applications

Cocrystallization of 2,5-Dimethylquinoxaline and Related Quinoxalines

Cocrystallization has emerged as a significant strategy in crystal engineering to modify the physicochemical properties of molecular solids. In the context of quinoxaline (B1680401) derivatives, cocrystallization has been explored to create novel supramolecular structures with tailored properties. While specific studies on the cocrystallization of this compound are not extensively detailed in the provided research, the principles can be understood from related quinoxaline compounds.

For instance, the cocrystallization of 2,3-dimethylquinoxaline (B146804) with 3,5-dinitrobenzoic acid results in the formation of a new cocrystal (DMQNB). researchgate.net This process is driven by intermolecular interactions that dictate the final crystal structure. Hirshfeld surface analysis of DMQNB reveals the nature and contribution of these close contacts within the crystal. researchgate.net

Dicarboxylic acids are frequently employed as coformers in the cocrystallization of various active pharmaceutical ingredients and other organic molecules. nih.govmdpi.com Computational screening methods, which calculate mixing enthalpies, can predict the likelihood of cocrystal formation between a target molecule and a selection of coformers. nih.gov This in silico approach allows for the rational design of cocrystals with desired properties, such as enhanced solubility. nih.gov The formation of heterosynthons, for example between a carboxamide and a carboxylic acid, is a common strategy to guide the assembly of cocrystals. nih.gov

The following table summarizes the crystallographic data for a cocrystal of a related dimethylquinoxaline derivative:

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

| DMQNB | C₁₀H₁₀N₂ · C₇H₄N₂O₆ | Monoclinic | P2₁/n | a = 15.55 Å, b = 5.82 Å, c = 18.64 Å |

Data sourced from a study on the cocrystallization of 2,3-dimethylquinoxaline with 3,5-dinitrobenzoic acid. researchgate.net

Hydrogen Bonding Networks in Supramolecular Architectures

Hydrogen bonding is a fundamental and highly directional non-covalent interaction that plays a pivotal role in the formation of supramolecular assemblies involving quinoxaline derivatives. beilstein-journals.org The nitrogen atoms within the quinoxaline ring act as effective hydrogen bond acceptors, facilitating the construction of ordered, multidimensional structures.

In amino-substituted quinoxaline derivatives, a common "pincer" hydrogen-bond motif is observed, where a single quinoxaline nitrogen atom accepts two N-H···N hydrogen bonds. nih.govnih.govresearchgate.net This specific interaction can lead to the formation of spiral or helical chains within the crystal lattice, with the symmetry of the chain being dependent on the substituents. nih.govnih.govresearchgate.net Other quinoxaline derivatives have been shown to form hydrogen-bonded tapes and inversion dimers. nih.govnih.gov

The following table provides examples of hydrogen bonding motifs observed in quinoxaline derivatives:

| Derivative Type | Hydrogen Bond Motif | Resulting Supramolecular Structure |

| Amino-substituted quinoxalines | Pincer N-H···N | Helical or spiral chains |

| Amino-substituted pyrimidines | N-H···N | Tapes and inversion dimers |

| 3,3'-disubstituted quinoxalines | C-H···N and C-H···π | 2-D sheets |

Data compiled from studies on hydrogen-bonded quinoxalines and related heterocycles. nih.govnih.govrsc.org

Molecular Recognition and Self-Assembly of Quinoxaline Derivatives

The ability of quinoxaline derivatives to engage in specific molecular recognition events and to self-assemble into organized structures is a key area of research. These processes are governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

One notable example of molecular recognition involves quinoxaline antibiotics, such as triostin A, and their interaction with DNA. nih.gov The sequence-specific binding of these molecules is primarily driven by hydrogen bonding between the cyclic peptide of the antibiotic and the 2-amino group of guanine residues in the DNA minor groove. nih.gov This demonstrates the capacity of the quinoxaline scaffold to be part of a larger molecule that can recognize specific biological targets.

In the realm of material science, the self-assembly of quinoxaline-based molecules has been harnessed to create functional materials. For instance, quinoxaline-substituted organic photothermal molecules can be engineered to self-assemble into specific morphologies. nih.gov By modifying the side chains of these molecules, it is possible to control the self-assembly process, leading to textured surfaces that enhance light-trapping efficiency. nih.gov This manipulation of self-assembly at the molecular level has direct implications for the performance of devices used for solar-thermal conversion. nih.gov

Role of Quinoxaline Scaffolds in Functional Organic Materials

The quinoxaline scaffold is a versatile building block for the design and synthesis of a wide range of functional organic materials. rsc.orgresearchgate.net Its electron-deficient nature, coupled with its thermal stability and potential for functionalization, makes it an attractive component for materials with specific electronic and optical properties. researchgate.netbohrium.com

Quinoxaline-containing polymers, for example, are utilized in optical devices due to their low band gaps and high thermal stability. bohrium.com The incorporation of quinoxaline units into conjugated polymer backbones allows for the tuning of the material's electronic properties, making them suitable for applications in organic electronics. The development of new synthetic methodologies to functionalize the quinoxaline scaffold is an active area of research, aiming to expand the library of available building blocks for material design. rsc.orgthieme-connect.com

The applications of quinoxaline-based materials are diverse, spanning from bioactive molecules and dyes to fluorescent materials and organic sensitizers for solar cells. rsc.org The ability to modify the quinoxaline core with both electron-donating and electron-withdrawing groups provides a powerful tool for tailoring the properties of the resulting materials for specific applications. researchgate.netmdpi.com

Design of Electroluminescent Materials and Organic Semiconductors

Quinoxaline derivatives have been extensively investigated for their potential as electroluminescent materials and organic semiconductors, particularly in the context of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). bohrium.comqmul.ac.uk The electron-deficient nature of the quinoxaline ring makes it an excellent electron-transporting moiety. qmul.ac.uk

In the design of materials for OLEDs, quinoxaline derivatives are often incorporated into dipolar compounds that also feature an electron-donating unit, such as a triarylamine. acs.orgacs.org This donor-acceptor structure facilitates charge separation and recombination, leading to light emission. By modifying the substituents on both the quinoxaline and triarylamine units, the emission color of the material can be tuned across the visible spectrum, from bluish-green to orange. acs.org The incorporation of bulky aromatic groups can also enhance the thermal stability and glass transition temperature of these materials. acs.org

As organic semiconductors, quinoxaline derivatives have been explored as n-type materials in OFETs. qmul.ac.uk The performance of these materials is highly dependent on their molecular ordering in the solid state, which dictates charge transport pathways. beilstein-journals.org Hydrogen bonding can play a crucial role in promoting a highly ordered packing arrangement, such as a herringbone structure, which is favorable for charge mobility. beilstein-journals.org

The following table summarizes the key properties and applications of quinoxaline derivatives in organic electronics:

| Application | Key Property | Design Strategy |

| OLEDs | Electroluminescence | Donor-acceptor structures with triarylamine |

| OFETs | n-type semiconductivity | Promotion of ordered packing via hydrogen bonding |

Information synthesized from reviews on quinoxaline derivatives in electronic devices. qmul.ac.ukacs.orgbeilstein-journals.org

Applications in Dye-Sensitized Solar Cells (DSSC)

Quinoxaline-based organic dyes have emerged as promising sensitizers for use in dye-sensitized solar cells (DSSCs), offering an alternative to traditional ruthenium-based dyes. qmul.ac.ukcase.edu These organic sensitizers typically feature a donor-π-acceptor (D-π-A) architecture, where the quinoxaline unit often serves as the electron-accepting component. case.edu

The design of these dyes involves connecting an electron-donating group, such as triphenylamine, to the quinoxaline acceptor through a π-conjugated bridge. case.edu The efficiency of the DSSC is influenced by the molecular structure of the dye, including the nature of the donor, acceptor, and the π-linker. researchgate.net The orientation of the conjugation between the donor and acceptor units has been shown to significantly impact the power conversion efficiency of the solar cell. case.edu

Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are employed to understand the electronic structure, absorption spectra, and charge transfer properties of these quinoxaline-based dyes. springerprofessional.de These theoretical studies aid in the rational design of new sensitizers with optimized performance for DSSC applications. springerprofessional.de

Development of Chemical Sensors and Switches

The sensitivity of the electronic and photophysical properties of quinoxaline derivatives to their local environment has been exploited in the development of chemical sensors and molecular switches. qmul.ac.uk These sensors can detect the presence of specific ions or changes in pH through changes in their color (colorimetric) or fluorescence (fluorometric) properties. mdpi.comresearchgate.net

Quinoxalinium salts, for example, have been developed as chemosensors for the detection of anions such as fluoride, acetate, and ascorbate. rsc.org The sensing mechanism can involve either nucleophilic addition to the quinoxalinium ring, which leads to de-aromatization and a change in the absorption and fluorescence signals, or the formation of a host-guest complex. rsc.org

Quinoxaline-based fluorescent probes have also been designed for the selective detection of metal cations, such as Fe³⁺ and Cu²⁺. The binding of the target ion to the quinoxaline-based ligand results in a measurable change in the optical properties of the probe, allowing for sensitive and selective detection. Furthermore, water-soluble quinoxaline derivatives have been synthesized to act as pH indicators in aqueous media, exhibiting distinct color and fluorescence changes in response to varying acidity. mdpi.com

Future Research Directions and Outlook in 2,5 Dimethylquinoxaline Chemistry

Exploration of Novel Synthetic Pathways with Enhanced Efficiency

While traditional methods for synthesizing quinoxaline (B1680401) derivatives are well-established, the future lies in developing pathways that are more efficient, cost-effective, and environmentally benign. mdpi.comijfans.org Research is increasingly focused on green chemistry principles, such as the use of recyclable catalysts, one-pot syntheses, and reactions in aqueous media. mdpi.com

A promising direction is the utilization of inexpensive and readily available starting materials. For instance, an efficient iridium-catalyzed system has been developed to synthesize 2-methylquinoxaline (B147225) derivatives from glycerol (B35011), a surplus byproduct of biodiesel production, and 1,2-phenylenediamines. mdpi.comsemanticscholar.org This approach is noted for its excellent atom efficiency and environmentally friendly nature. mdpi.comsemanticscholar.org Future work will likely expand on this concept, exploring other sustainable feedstocks and developing catalysts that operate under milder conditions with even higher yields.

Key areas for future exploration in synthesis include:

Catalyst Development: Designing novel catalysts, such as those based on earth-abundant metals like iron, to replace precious metal catalysts. mdpi.com

Flow Chemistry: Implementing continuous flow reactors for the synthesis of 2,5-dimethylquinoxaline and its derivatives to enhance safety, scalability, and product consistency.

Microwave-Assisted Synthesis: Further optimizing microwave-assisted protocols to drastically reduce reaction times and improve energy efficiency. mdpi.com

Bio-catalysis: Investigating enzymatic routes for the synthesis of quinoxalines, offering high selectivity and operation under mild, aqueous conditions.

| Catalyst System | Key Advantages | Starting Materials Example | Future Research Goal |

|---|---|---|---|

| Iridium Complexes | High efficiency, Excellent atom economy | Glycerol and 1,2-phenylenediamines mdpi.comsemanticscholar.org | Replacement with lower-cost metals |

| Bentonite Clay K-10 | Cost-effective, Green methodology mdpi.com | o-phenylenediamine (B120857) and α-diketones | Improving substrate scope and yields |

| Fe Catalysts | Earth-abundant, Low toxicity mdpi.com | Substituted o-phenylenediamines | Enhancing catalytic activity and stability |

| Fluorinated Alcohols (HFIP) | Metal-free, Promotes cyclization mdpi.com | Various diamines and ketones | Recyclability of the solvent system |

Design of Advanced Quinoxaline-Based Ligands for Diverse Metal Complexes

Quinoxaline derivatives are exceptional ligands due to the presence of two nitrogen atoms in their heterocyclic ring, allowing them to act as both chelating and bridging units in metal complexes. ijfans.orgnih.gov The future in this area involves the rational design of sophisticated quinoxaline-based ligands to create metal complexes with tailored electronic, optical, and catalytic properties. ijfans.org

By modifying the substituents on the quinoxaline core, such as at the 2, 3, 5, and 6 positions, researchers can fine-tune the steric and electronic environment around the metal center. This allows for the synthesis of complexes with specific geometries and reactivity. For example, ligands like 2,3-di(2-pyridyl)quinoxaline (dpq) have been used to create radical-bridged transition metal complexes exhibiting very strong antiferromagnetic coupling, a property of interest in molecular magnetism. rsc.org

Future research will likely focus on:

Polydentate Ligands: Synthesizing multidentate ligands incorporating the this compound scaffold to enhance the stability and control the coordination geometry of metal complexes.

Redox-Active Ligands: Exploring the non-innocent character of quinoxaline ligands to facilitate multi-electron transfer processes in catalysis and energy storage applications. rsc.org

Luminescent Complexes: Designing ligands for complexes with iridium(III) and platinum(II) to develop highly efficient phosphorescent materials for organic light-emitting diodes (OLEDs). ijfans.org

Self-Assembled Structures: Utilizing quinoxaline-based ligands to construct supramolecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers, for applications in gas storage and separation.

Development of Highly Selective Catalytic Systems

The development of catalytic systems based on quinoxaline-metal complexes is a rapidly growing field. ijfans.org The ability to tune the ligand framework provides a powerful tool for creating catalysts with high activity and selectivity for specific organic transformations.

Current research has demonstrated the potential of these systems. For instance, iridium complexes bearing N-heterocyclic carbene ligands have been successfully used for the synthesis of 2-methylquinoxaline derivatives through hydrogen transfer processes. mdpi.comsemanticscholar.org The future direction is to move beyond synthesis and develop this compound-based catalysts for a broader range of chemical reactions.

Key goals for future catalytic systems include:

Asymmetric Catalysis: Designing chiral quinoxaline-based ligands to induce enantioselectivity in reactions, which is crucial for the pharmaceutical industry.

C-H Activation: Developing catalysts capable of selectively functionalizing C-H bonds, providing more direct and atom-economical synthetic routes.

Photocatalysis: Creating quinoxaline-based metal complexes that can act as photosensitizers for light-driven chemical reactions, contributing to sustainable chemistry.

Biomimetic Catalysis: Mimicking the active sites of metalloenzymes using quinoxaline complexes to catalyze reactions with high efficiency and selectivity under mild conditions.

Integration of Computational Chemistry in Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the predictive design of molecules and the elucidation of reaction mechanisms. jddhs.com In the context of this compound, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are crucial for forecasting the properties of new derivatives before their synthesis. nih.gov

This in silico approach significantly accelerates the discovery process by prioritizing promising candidates for synthesis and experimental validation. For example, computational studies have been used to design novel quinoxaline-based dyes with enhanced light-harvesting abilities for dye-sensitized solar cells and to predict the binding modes of quinoxaline derivatives as enzyme inhibitors. nih.govnih.govmdpi.com

Future applications of computational chemistry in this field will involve:

High-Throughput Virtual Screening: Employing computational screening of large virtual libraries of this compound derivatives to identify lead compounds for specific biological targets or material applications.

Machine Learning (ML) and AI: Using machine learning algorithms trained on existing experimental and computational data to predict the properties and activities of new quinoxaline compounds with greater speed and accuracy.

Reaction Mechanism Elucidation: Performing detailed computational studies to understand the mechanisms of catalytic reactions involving quinoxaline-based systems, aiding in the design of more efficient catalysts.

ADMET Prediction: Utilizing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new quinoxaline-based drug candidates early in the discovery pipeline. ekb.eg

| Computational Method | Application Area | Predicted Property | Reference Example |

|---|---|---|---|

| DFT/TDDFT | Materials Science | Absorption spectra, Electronic transitions | Design of dyes for solar cells nih.gov |

| Molecular Docking | Medicinal Chemistry | Binding affinity, Interaction modes | Identification of PARP-1 inhibitors mdpi.com |

| In Silico ADMET | Drug Discovery | Oral bioavailability, Toxicity profile | Evaluation of cytotoxic agents ekb.eg |

| QSAR | Drug Design | Structure-Activity Relationship | Optimization of HDAC inhibitors nih.gov |

Expanding Applications in Advanced Materials Science

The rigid, planar, and electron-deficient nature of the quinoxaline ring system makes it an attractive building block for advanced functional materials. While applications in OLEDs and as fluorescent materials are known, the full potential of this compound in materials science is yet to be realized. ijfans.org

Future research is expected to explore the incorporation of the this compound unit into a variety of material architectures to harness its unique electronic and photophysical properties.

Promising areas for expansion include:

Organic Electronics: Designing and synthesizing quinoxaline-based polymers and small molecules for use as electron-transporting or emissive layers in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and thermoelectric devices.

Chemosensors: Developing fluorescent chemosensors based on this compound that can selectively detect specific metal ions, anions, or neutral molecules through changes in their emission properties.